

Experimental protocol for the synthesis of 5-Phenyl-1-pentene

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Compound of Interest

Compound Name: 5-Phenyl-1-pentene

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Application Note: Synthesis of 5-Phenyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of **5-phenyl-1-pentene**, a valuable building block in organic synthesis and drug discovery. The described method utilizes a two-step sequence involving the oxidation of a commercially available alcohol followed by a Wittig reaction. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity. All quantitative data is summarized for clarity, and a visual workflow of the synthesis is provided.

Introduction

5-Phenyl-1-pentene is a terminal alkene containing a phenyl group, making it a versatile intermediate for further chemical transformations. Its structure is of interest in the synthesis of more complex molecules, including potential pharmaceutical agents. The protocol detailed herein first involves the oxidation of 4-phenyl-1-butanol to the corresponding aldehyde, 4-phenylbutanal. Subsequently, a Wittig reaction is employed to convert the aldehyde into the desired terminal alkene, **5-phenyl-1-pentene**. The Wittig reaction is a widely used and reliable method for the formation of carbon-carbon double bonds.^{[1][2][3][4]}

Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index
4-Phenyl-1-butanol	C ₁₀ H ₁₄ O	150.22	235	0.987	1.527
4-Phenylbutanal	C ₁₀ H ₁₂ O	148.20	224-226	0.983	1.524
Methyltriphenylphosphonium Bromide	C ₁₉ H ₁₈ BrP	357.23	>300	-	-
n-Butyllithium	C ₄ H ₉ Li	64.06	-	0.68 (in hexanes)	-
5-Phenyl-1-pentene	C ₁₁ H ₁₄	146.23	198	0.8889	1.5065[5]

Experimental Protocols

Part 1: Synthesis of 4-Phenylbutanal from 4-Phenyl-1-butanol

This procedure outlines the oxidation of 4-phenyl-1-butanol to 4-phenylbutanal using pyridinium chlorochromate (PCC).

Materials:

- 4-Phenyl-1-butanol
- Pyridinium chlorochromate (PCC)

- Dichloromethane (DCM), anhydrous
- Silica gel
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Magnesium sulfate (MgSO_4), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

Procedure:

- To a stirred solution of 4-phenyl-1-butanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
- Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude 4-phenylbutanal can be purified by flash column chromatography on silica gel if necessary.

Part 2: Synthesis of 5-Phenyl-1-pentene via Wittig Reaction

This protocol describes the conversion of 4-phenylbutanal to **5-phenyl-1-pentene** using a Wittig reagent.^{[1][2][3][4]}

Materials:

- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Tetrahydrofuran (THF), anhydrous
- 4-Phenylbutanal (from Part 1)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Schlenk flask or a two-neck round-bottom flask
- Syringes
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation of the Ylide:

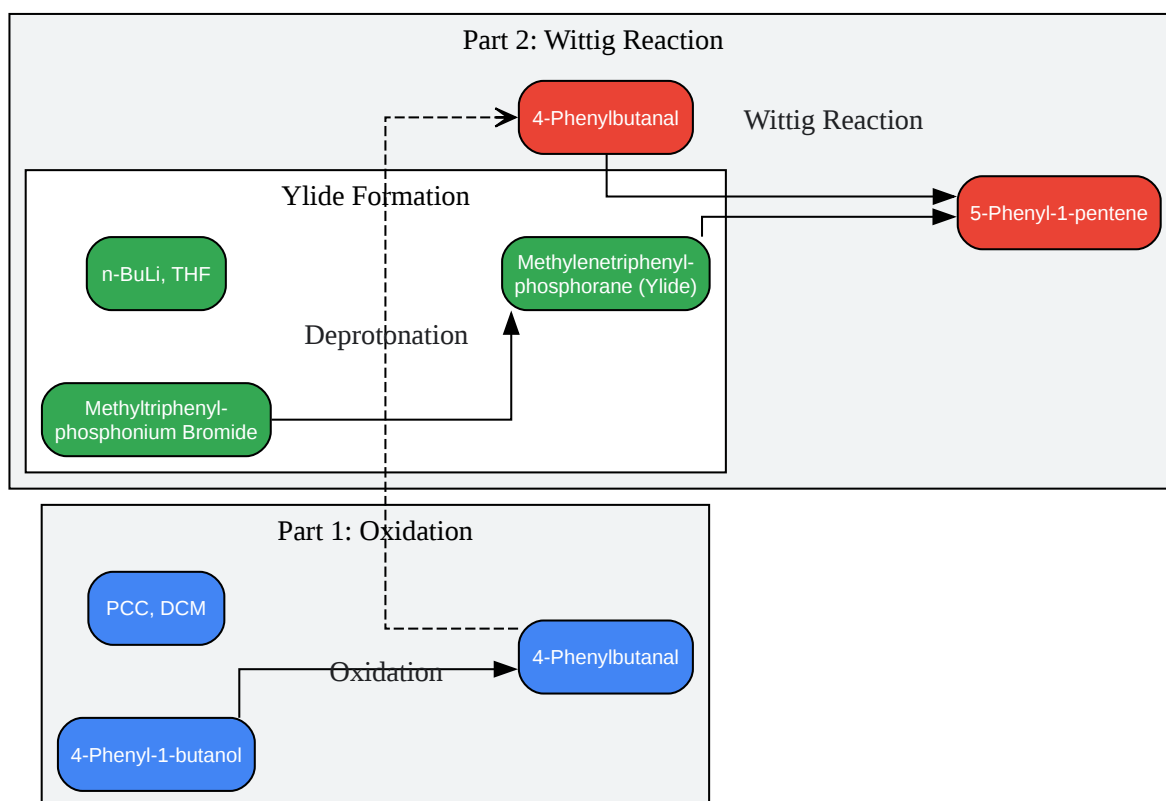
- In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The solution should turn a characteristic ylide color (often orange or yellow).
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
- Wittig Reaction:
 - Cool the ylide solution back down to 0 °C.
 - Add a solution of 4-phenylbutanal (1.0 eq) in anhydrous THF dropwise to the ylide solution via syringe.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
- Work-up and Purification:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether.
 - Wash the combined organic layers with water and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
 - The crude product, **5-phenyl-1-pentene**, can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

Characterization

The final product, **5-phenyl-1-pentene**, should be characterized to confirm its identity and purity.

- ^1H NMR (CDCl_3 , 400 MHz): δ 7.30-7.15 (m, 5H, Ar-H), 5.85 (m, 1H, $-\text{CH}=\text{CH}_2$), 5.00-4.90 (m, 2H, $-\text{CH}=\text{CH}_2$), 2.65 (t, 2H, Ar- CH_2 -), 2.10 (q, 2H, $-\text{CH}_2-\text{CH}=\text{CH}_2$), 1.75 (quint, 2H, Ar- CH_2 - CH_2 -).
- ^{13}C NMR (CDCl_3 , 100 MHz): δ 142.5, 138.7, 128.4, 128.3, 125.8, 114.8, 35.8, 33.5, 31.1.
- IR (neat, cm^{-1}): 3075, 3026, 2928, 1641, 1496, 1454, 992, 910, 747, 698.
- Mass Spectrometry (EI): m/z (%) = 146 (M^+), 117, 104, 91 (100), 77, 65, 51.

Workflow Diagram



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Caption: Synthetic workflow for **5-Phenyl-1-pentene**.

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